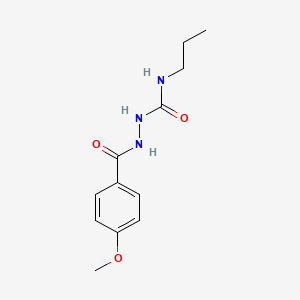
1-(4-Methoxybenzoyl)-2-(N-propylcarbamyl)hydrazine
Cat. No. B8428657
M. Wt: 251.28 g/mol
InChI Key: UNRZRGMCMXWVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06815528B2
Procedure details


Synthesis and isolation were same as for 1-benzoyl-2-(N-propylcarbamyl)hydrazine, using 1.3 g (7.8 mmol) 4-methoxybenzoylhydrazine and 0.9 g (10.5 mmol) of n-propylisocyanate. Yield was 1.8 g (92%). MS (EI, m/e) calcd for C12H17N3O3 251, found 251 (M+, 1.6); mp 176-179° C.
Name
1-benzoyl-2-(N-propylcarbamyl)hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
C12H17N3O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:9][NH:10][C:11](=[O:16])[NH:12][CH2:13][CH2:14][CH3:15])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:17][O:18]C1C=CC(C(NN)=O)=CC=1.C(N=C=O)CC>>[CH3:17][O:18][C:5]1[CH:4]=[CH:3][C:2]([C:1]([NH:9][NH:10][C:11](=[O:16])[NH:12][CH2:13][CH2:14][CH3:15])=[O:8])=[CH:7][CH:6]=1
|
Inputs


Step One
|
Name
|
1-benzoyl-2-(N-propylcarbamyl)hydrazine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NNC(NCCC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C(=O)NN)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)N=C=O
|
Step Four
[Compound]
|
Name
|
C12H17N3O3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Synthesis and isolation
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=CC=C(C(=O)NNC(NCCC)=O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
